3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine
Overview
Description
3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine (3-FPNP) is a compound that has been used in research for its potential applications in medicinal chemistry and biochemistry. It is a heterocyclic aromatic amine, which is a type of nitrogen-containing organic compound that is found in many pharmaceutical drugs and natural products. 3-FPNP is an interesting molecule due to its unique structure and properties, which make it a useful tool in the laboratory.
Scientific Research Applications
Synthesis and Chemical Properties
- Fe-catalyzed Synthesis of Flunarizine : Research on the Fe-catalyzed synthesis of flunarizine, a compound related to the piperazine class, highlights advanced methodologies in the synthesis of pharmaceuticals. Flunarizine is recognized for its vasodilating effects and application in treating migraines, dizziness, and epilepsy. Such studies showcase the role of metal-catalyzed amination and Wittig reactions in the efficient production of complex organic compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
Biological Applications
- Antiviral and Antimicrobial Activities : A study explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, examining their antiviral and antimicrobial activities. Certain derivatives showed promising activities against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential of piperazine derivatives in the development of new therapeutic agents (Krishna Reddy et al., 2013).
Material Science and Crystallography
- Crystal Structure Analysis : Research on the crystal structure of specific piperazine derivatives, such as 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, contributes to the understanding of molecular conformations and interactions. Such analyses are crucial for designing materials and drugs with desired physical and chemical properties (Deniz & Ibiş, 2009).
Pharmacology and Drug Development
- Development of Dopamine Transporter Ligands : Studies on the development of long-acting dopamine transporter ligands based on piperazine derivatives, such as 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, aim at creating potential treatments for cocaine abuse. This research indicates the significant role of piperazine derivatives in the development of neuropsychiatric disorder treatments (Hsin et al., 2002).
properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-7-5-12(6-8-13)14-11-19(10-9-18-14)15-3-1-2-4-16(15)20(21)22/h1-8,14,18H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKXNYJJHVVFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=C(C=C2)F)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233234 | |
Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201233234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-(2-nitrophenyl)piperazine | |
CAS RN |
1148027-25-1 | |
Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 3-(4-fluorophenyl)-1-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201233234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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